Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-5-4-9-16(18)10-6-11-17-16/h1-3,7-8,17H,4-6,9-13H2 |
InChI Key |
XPSJKOUBVOTBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCCN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The spirocyclic core of this compound is typically constructed via cyclocondensation reactions. A common approach involves the use of hydroxylamine salts to form intermediate oximes, which undergo intramolecular cyclization. For example, reacting ethyl 4-oxopiperidine-1-carboxylate with hydroxylamine hydrochloride in toluene yields a bicyclic oxime intermediate. Subsequent reduction and protection steps introduce the diazaspiro framework.
Critical parameters include:
Asymmetric Synthesis Using Chiral Auxiliaries
Enantioselective synthesis is achieved through chiral resolution techniques. A patented method employs 2,3:4,6-di-0-isopropylidene-2-keto-L-gulonic acid as a resolving agent to separate (S)- and (R)-enantiomers. This process enriches the desired (S)-isomer to 78.55% purity through iterative crystallization.
Reaction Optimization and Catalysis
Aldehyde-Mediated Dynamic Kinetic Resolution
The use of catalytic aldehydes (e.g., benzaldehyde) enhances stereochemical control. In one protocol, 0.01–0.5 molar equivalents of benzaldehyde selectively promote the formation of the (S)-enantiomer by inducing equilibrium shifts in a dynamic kinetic resolution process. This method reduces racemization and improves overall yield to >70%.
Table 1: Impact of Aldehyde Loading on Enantiomeric Excess
| Aldehyde (eq) | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| 0.01 | 24 | 68 | 72 |
| 0.2 | 18 | 75 | 85 |
| 0.5 | 12 | 82 | 91 |
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities during synthesis. Deprotection with trifluoroacetic acid in dichloromethane quantitatively removes the Boc group without disrupting the spirocyclic core. Alternative methods using benzyl chloroformate require hydrogenolysis, which complicates scalability.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols emphasize throughput and reproducibility. Continuous flow reactors enable precise temperature control (30–40°C) during exothermic cyclization steps, reducing thermal degradation. A representative setup achieves a space-time yield of 12 g/L·h using 2-methyltetrahydrofuran as the solvent.
Crystallization and Purification
Final purification involves multi-step crystallization. Seeding the reaction mixture with pre-formed crystals of the target compound ensures uniform crystal growth. For example, cooling a saturated solution from 40°C to 20°C over 4 hours yields >99% pure product.
Comparative Analysis of Synthetic Methods
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., DMSO) improve solubility but may hinder cyclization. Non-polar solvents like toluene favor intramolecular reactions but require higher temperatures (Table 2).
Table 2: Solvent Screening for Cyclization Step
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 88 | 97 |
| 2-MeTHF | 6.0 | 92 | 98 |
| DMSO | 46.7 | 65 | 89 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1,6-diazaspiro[4.5]decane-6-carboxylic acid, while reduction could produce benzyl 1,6-diazaspiro[4.5]decane-6-methanol .
Scientific Research Applications
Structural Characteristics
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate features a spirocyclic framework characterized by two interconnected rings sharing a single atom. Its molecular formula is CHNO, and it has a molecular weight of approximately 246.31 g/mol. The compound's structure is crucial for its interaction with biological targets, influencing its potential applications in pharmaceuticals.
Antimicrobial and Anticancer Activities
Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer properties. Preliminary research shows that this compound can interact with specific biological targets, modulating enzyme activity or receptor interactions, which may lead to therapeutic effects against various diseases .
Anticonvulsant Properties
There is emerging evidence supporting the anticonvulsant potential of diazaspiro compounds. This compound has been evaluated alongside other diazaspiro derivatives for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds in this class have shown significant efficacy compared to traditional anticonvulsants like Phenobarbital and Ethosuximide .
Inhibition of Enzymatic Activity
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have explored its role as a potential inhibitor of prolyl hydroxylase domain enzymes (PHDs), which are critical in the regulation of hypoxia-inducible factors (HIFs). Inhibition of these enzymes could have implications for cancer therapy and other conditions related to oxygen sensing .
Case Study 1: Anticonvulsant Screening
A study conducted on various diazaspiro compounds included this compound among other derivatives to assess their anticonvulsant properties using the scPTZ model. The results indicated that certain derivatives exhibited ED50 values significantly lower than established anticonvulsants, suggesting enhanced potency .
Case Study 2: Inhibition of PARP-1
In another investigation focusing on the inhibition of poly(ADP-ribose) polymerase (PARP), this compound was tested alongside other diazaspiro compounds. The study found that certain derivatives exhibited potent inhibitory effects on PARP-1 enzymatic activity, with IC50 values indicating strong potential for development as cancer therapeutics .
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Diazaspiro Compounds
Diazaspiro compounds vary in ring size, nitrogen positioning, and substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:
| Compound Name | Spiro System | Substituents | Molecular Formula | Molecular Weight (g/mol) | Evidence Source |
|---|---|---|---|---|---|
| Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate | [4.5]decane | Benzyl ester at N6 | C₁₈H₂₄N₂O₂* | ~302.41 (estimated) | [4, 7] |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | [4.5]decane | Phenyl at N6, diketopiperazine | C₁₄H₁₅N₂O₂ | 267.28 | [1] |
| tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | [4.5]decane | tert-Butyl ester at N6 | C₁₃H₂₄N₂O₂ | 256.34 | [5] |
| Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate | [4.5]decane | Ethyl at C6, benzyl ester at N7 | C₁₈H₂₆N₂O₂ | 302.41 | [4, 7] |
Notes:
- *Estimated based on analogs in [4, 7].
- The 1,7-diaza isomer (CAS 1391732-74-3) demonstrates how nitrogen positioning alters molecular geometry and reactivity .
Observations :
Physicochemical Properties and Stability
Table 3: Key Physicochemical Properties
| Compound Name | Melting Point (°C) | LogP | Solubility Insights | Evidence Source |
|---|---|---|---|---|
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | 73–74 | ~2.5* | Low due to aromatic groups | [1] |
| Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate | N/A | 3.59 | High lipophilicity (benzyl) | [7] |
| tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | N/A | ~2.8* | Improved solubility vs. benzyl | [5] |
Notes:
- *Estimated using computational tools (e.g., AlogPS).
- The benzyl ester group increases LogP, suggesting higher membrane permeability but lower aqueous solubility .
Biological Activity
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a spirocyclic arrangement, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 274.36 g/mol. The spirocyclic framework is characterized by two interconnected rings sharing a single atom, which enhances its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that compounds with similar structures often interact with bacterial membranes or inhibit essential enzymes in microbial metabolism.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate | Antimicrobial |
2. Anticancer Activity
The compound has been studied for its potential anticancer effects. In vitro tests have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with solid tumors.
- Mechanism of Action : The spirocyclic structure may enhance binding affinity to specific receptors or enzymes involved in cancer progression.
| Cancer Type | Effect | Reference |
|---|---|---|
| Hypopharyngeal Tumor Cells | Induces apoptosis | |
| Various Solid Tumors | Cytotoxicity observed |
3. Anticonvulsant Activity
Research into the anticonvulsant properties of this compound has revealed promising results. It was found to have a significant effect in animal models tested against standard anticonvulsant drugs.
- Case Study Findings : In a study involving various diazaspiro compounds, this compound exhibited an ED50 comparable to established anticonvulsants like Phenobarbital and Ethosuximide.
| Compound | ED50 (mmol/kg) | Comparison Drug | Comparison ED50 (mmol/kg) |
|---|---|---|---|
| This compound | TBD | Phenobarbital | 0.06 |
| This compound | TBD | Ethosuximide | 0.92 |
The biological activities of this compound are believed to result from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may interact with receptors involved in neurotransmission and cellular signaling pathways related to seizure activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
